Cas no 1569043-20-4 (2-(5-Acetamido-2-methylphenoxy)propanoic acid)

2-(5-Acetamido-2-methylphenoxy)propanoic acid is a versatile organic compound with a diverse range of applications. It exhibits high purity, excellent solubility, and stable chemical properties, making it ideal for use in pharmaceutical, agrochemical, and material science industries. This compound's unique structure contributes to its effectiveness as a building block for various functional materials and active pharmaceutical ingredients.
2-(5-Acetamido-2-methylphenoxy)propanoic acid structure
1569043-20-4 structure
商品名:2-(5-Acetamido-2-methylphenoxy)propanoic acid
CAS番号:1569043-20-4
MF:C12H15NO4
メガワット:237.251803636551
CID:5639359
PubChem ID:165910507

2-(5-Acetamido-2-methylphenoxy)propanoic acid 化学的及び物理的性質

名前と識別子

    • 1569043-20-4
    • 2-(5-acetamido-2-methylphenoxy)propanoic acid
    • EN300-28276372
    • 2-(5-Acetamido-2-methylphenoxy)propanoic acid
    • インチ: 1S/C12H15NO4/c1-7-4-5-10(13-9(3)14)6-11(7)17-8(2)12(15)16/h4-6,8H,1-3H3,(H,13,14)(H,15,16)
    • InChIKey: XKJBGFVTUMTOMU-UHFFFAOYSA-N
    • ほほえんだ: O(C(C(=O)O)C)C1C=C(C=CC=1C)NC(C)=O

計算された属性

  • せいみつぶんしりょう: 237.10010796g/mol
  • どういたいしつりょう: 237.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 292
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

2-(5-Acetamido-2-methylphenoxy)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28276372-10g
2-(5-acetamido-2-methylphenoxy)propanoic acid
1569043-20-4
10g
$3992.0 2023-09-09
Enamine
EN300-28276372-0.1g
2-(5-acetamido-2-methylphenoxy)propanoic acid
1569043-20-4 95.0%
0.1g
$817.0 2025-03-19
Enamine
EN300-28276372-5.0g
2-(5-acetamido-2-methylphenoxy)propanoic acid
1569043-20-4 95.0%
5.0g
$2692.0 2025-03-19
Enamine
EN300-28276372-2.5g
2-(5-acetamido-2-methylphenoxy)propanoic acid
1569043-20-4 95.0%
2.5g
$1819.0 2025-03-19
Enamine
EN300-28276372-0.05g
2-(5-acetamido-2-methylphenoxy)propanoic acid
1569043-20-4 95.0%
0.05g
$780.0 2025-03-19
Enamine
EN300-28276372-0.25g
2-(5-acetamido-2-methylphenoxy)propanoic acid
1569043-20-4 95.0%
0.25g
$855.0 2025-03-19
Enamine
EN300-28276372-5g
2-(5-acetamido-2-methylphenoxy)propanoic acid
1569043-20-4
5g
$2692.0 2023-09-09
Enamine
EN300-28276372-10.0g
2-(5-acetamido-2-methylphenoxy)propanoic acid
1569043-20-4 95.0%
10.0g
$3992.0 2025-03-19
Enamine
EN300-28276372-0.5g
2-(5-acetamido-2-methylphenoxy)propanoic acid
1569043-20-4 95.0%
0.5g
$891.0 2025-03-19
Enamine
EN300-28276372-1.0g
2-(5-acetamido-2-methylphenoxy)propanoic acid
1569043-20-4 95.0%
1.0g
$928.0 2025-03-19

2-(5-Acetamido-2-methylphenoxy)propanoic acid 関連文献

2-(5-Acetamido-2-methylphenoxy)propanoic acidに関する追加情報

Introduction to 2-(5-Acetamido-2-methylphenoxy)propanoic acid (CAS No. 1569043-20-4)

2-(5-Acetamido-2-methylphenoxy)propanoic acid, identified by the Chemical Abstracts Service (CAS) number 1569043-20-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by a phenoxypropionic acid backbone, modified with an acetamido group at the 5-position of the phenyl ring and a methyl substituent at the 2-position. The unique structural features of this molecule make it a promising candidate for further investigation in various biochemical pathways and therapeutic applications.

The structure of 2-(5-Acetamido-2-methylphenoxy)propanoic acid consists of a propionic acid moiety linked to a phenoxy group, which itself is attached to an acetamide moiety. The presence of the acetamido group introduces a polar amide functionality, enhancing the compound's solubility in polar solvents and potentially influencing its interactions with biological targets. Additionally, the methyl group at the 2-position of the phenyl ring may contribute to steric hindrance and electronic effects, further modulating the compound's pharmacological properties.

In recent years, there has been growing interest in phenoxypropionic acid derivatives due to their potential biological activities. These compounds have been explored for their roles in modulating inflammatory responses, enzyme inhibition, and other pharmacological mechanisms. The acetamido group in 2-(5-Acetamido-2-methylphenoxy)propanoic acid is particularly noteworthy, as it is often found in bioactive molecules that interact with proteins and enzymes. This functional group can serve as a hinge-binding motif, facilitating interactions with target proteins in biological systems.

One of the most compelling aspects of 2-(5-Acetamido-2-methylphenoxy)propanoic acid is its potential application in drug discovery. The compound's structural framework suggests that it may exhibit properties similar to known pharmacological agents, making it a valuable scaffold for further chemical modification and optimization. Researchers have been particularly interested in its potential as an intermediate in the synthesis of more complex molecules with enhanced therapeutic efficacy.

Recent studies have highlighted the importance of phenoxypropionic acid derivatives in addressing various diseases. For instance, some derivatives have shown promise in treating inflammatory disorders by inhibiting key enzymes involved in the inflammatory cascade. The methyl substituent at the 2-position of the phenyl ring in 2-(5-Acetamido-2-methylphenoxy)propanoic acid may play a crucial role in modulating these interactions, potentially enhancing its anti-inflammatory effects.

The acetamido group also contributes to the compound's potential bioactivity by serving as a site for hydrogen bonding interactions with biological targets. This feature is particularly relevant in drug design, where precise molecular interactions are critical for achieving desired pharmacological outcomes. The presence of both polar and non-polar regions in 2-(5-Acetamido-2-methylphenoxy)propanoic acid allows it to interact effectively with both hydrophilic and hydrophobic components of biological systems.

In addition to its potential therapeutic applications, 2-(5-Acetamido-2-methylphenoxy)propanoic acid has been studied for its role in biochemical pathways related to metabolism and signal transduction. The compound's ability to interact with enzymes and receptors suggests that it may influence key cellular processes, making it a candidate for further investigation in areas such as metabolic disorders and neurodegenerative diseases.

The synthesis of 2-(5-Acetamido-2-methylphenoxy)propanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed various synthetic routes to produce this compound, each with its own advantages and limitations. The use of advanced catalytic methods has improved the efficiency of these synthetic processes, making it more feasible to produce larger quantities of the compound for research purposes.

One notable aspect of 2-(5-Acetamido-2-methylphenoxy)propanoic acid is its stability under various conditions, which makes it suitable for long-term storage and transportation. This stability is crucial for pharmaceutical applications, where maintaining the integrity of active ingredients is essential for ensuring efficacy.

The pharmacokinetic properties of 2-(5-Acetamido-2-methylphenoxy)propanoic acid are also an area of active research. Studies have begun to explore how this compound is absorbed, distributed, metabolized, and excreted by the body. Understanding these processes is critical for developing effective dosing regimens and predicting potential side effects.

In conclusion, 2-(5-Acetamido-2-methylphenoxy)propanoic acid (CAS No. 1569043-20-4) represents a promising candidate for further research in pharmaceutical chemistry. Its unique structural features, combined with its potential bioactivity, make it an attractive molecule for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new insights into its properties and mechanisms of action, this compound holds significant promise for future therapeutic applications.

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